Parp1-IN-6 -

Parp1-IN-6

Catalog Number: EVT-7264509
CAS Number:
Molecular Formula: C16H11FN2O
Molecular Weight: 266.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parp1-IN-6 is a chemical compound recognized for its role as an inhibitor of poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This enzyme is crucial in cellular processes, particularly in the repair of DNA damage and the regulation of various cellular functions through post-translational modifications. The inhibition of PARP1 has garnered significant attention in cancer therapy, especially in tumors with deficiencies in DNA repair mechanisms.

Source and Classification

Parp1-IN-6 is synthesized through chemical processes that involve several organic compounds. It belongs to a class of molecules known as PARP inhibitors, which are designed to interfere with the enzymatic activity of PARP1, thus enhancing the efficacy of DNA-damaging agents used in cancer treatment. The compound is classified under small molecule inhibitors and is part of ongoing research aimed at understanding its therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Parp1-IN-6 typically involves multi-step organic reactions that may include:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as isobenzofuran-1,3-dione.
  2. Reactions: The synthetic route may involve Friedel-Crafts reactions, hydrolysis under alkaline conditions, and cyclization reactions.
  3. Final Steps: The final product is usually obtained through Grignard reactions or similar methodologies that ensure the correct functional groups are incorporated into the structure.

The precise methods and conditions can vary based on the specific synthetic pathway chosen by researchers, but they generally aim to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Parp1-IN-6 can be characterized by its unique arrangement of atoms and functional groups, which are crucial for its interaction with PARP1. Key features include:

  • Core Structure: The compound typically features a central aromatic system that facilitates binding to the enzyme's active site.
  • Functional Groups: Specific substituents are added to enhance potency and selectivity against PARP1.

Data regarding its molecular weight, formula, and specific stereochemistry are essential for understanding its biochemical interactions.

Chemical Reactions Analysis

Reactions and Technical Details

Parp1-IN-6 undergoes various chemical reactions that can be categorized into:

  1. Inhibition Mechanism: The primary reaction involves binding to the active site of PARP1, preventing it from catalyzing the synthesis of poly(ADP-ribose).
  2. Stability Studies: Evaluations of how Parp1-IN-6 interacts with other cellular components can provide insights into its stability and efficacy as an inhibitor.

These reactions are typically studied using biochemical assays that measure enzyme activity in the presence of the inhibitor.

Mechanism of Action

Process and Data

The mechanism by which Parp1-IN-6 exerts its inhibitory effects on PARP1 involves several steps:

  1. Binding: The compound binds to the nicotinamide pocket of PARP1, blocking access to NAD+, which is necessary for poly(ADP-ribosyl)ation.
  2. Conformational Change: This binding induces a conformational change in PARP1 that reduces its enzymatic activity.
  3. Impact on DNA Repair: By inhibiting PARP1, Parp1-IN-6 enhances the cytotoxic effects of DNA-damaging agents, leading to increased cell death in cancer cells.

Data from various studies indicate that this mechanism can significantly affect tumor growth and survival rates in preclinical models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parp1-IN-6 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that the compound remains effective under physiological conditions but may degrade under extreme pH or temperature variations.
  • Molecular Weight: Specific molecular weight data helps in characterizing the compound during synthesis and analysis.

These properties are critical for determining the appropriate formulation for therapeutic use.

Applications

Scientific Uses

Parp1-IN-6 has several applications in scientific research and therapeutic development:

  • Cancer Therapy: Its primary application is as a potential therapeutic agent in combination with chemotherapy or radiotherapy for treating cancers with defective DNA repair mechanisms.
  • Research Tool: It serves as a valuable tool for studying the role of PARP1 in cellular processes such as DNA repair, cell death, and transcriptional regulation.
  • Drug Development: Ongoing research aims to refine Parp1-IN-6's structure to improve its efficacy, selectivity, and pharmacokinetic properties for clinical use.
Introduction to PARP1 Inhibition in Oncology

Historical Evolution of PARP1-Targeted Therapies

The development of PARP1 inhibitors represents a paradigm shift in precision oncology, evolving through distinct pharmacological generations. First-generation inhibitors (e.g., 3-aminobenzamide) emerged in the 1980s but were limited by low potency (millimolar concentrations required) and poor specificity due to off-target effects on other cellular pathways [1]. Second-generation compounds (e.g., PD128763, NU1025) incorporated quinazoline and phthalazinone scaffolds, achieving 50-fold higher potency than early inhibitors by optimizing hydrogen bonding with PARP1’s catalytic domain residues (Gly863, Ser904) [1]. Third-generation inhibitors (e.g., olaparib, rucaparib) feature benzimidazole or indole cores with nanomolar affinity (Ki ~1.4 nM for rucaparib), enabling clinical translation [1] [4]. Four agents (olaparib, niraparib, rucaparib, talazoparib) now hold FDA approvals for BRCA-mutant cancers, demonstrating progression-free survival benefits in ovarian, breast, and pancreatic cancers [4] [10].

Table 1: Generations of PARP Inhibitors

GenerationRepresentative CompoundsKey Structural FeaturesClinical Status
First3-AminobenzamideNicotinamide analogsPreclinical only
SecondPD128763, NU1025Quinazoline derivativesPhase I trials
ThirdOlaparib, RucaparibBenzimidazole coresFDA-approved

Role of PARP1 in DNA Damage Response (DDR) and Synthetic Lethality

PARP1 (poly-ADP-ribose polymerase 1) is a nuclear sensor protein (abundance: 1–2 million molecules/cell) that detects DNA single-strand breaks (SSBs) via zinc-finger domains [1] [6]. Its activation triggers auto-PARylation and histone PARylation, recruiting repair complexes (e.g., XRCC1) through electrostatic interactions with poly-ADP-ribose (PAR) chains [4] [6]. This facilitates:

  • Base Excision Repair (BER): PARP1 detects apurinic/apyrimidinic (AP) sites, recruits XRCC1-DNA ligase III complexes, and dissociates post-repair via auto-PARylation [6].
  • Chromatin Remodeling: PARP1 evicts histone H1, decondensing chromatin to enable repair machinery access [1].

Synthetic lethality occurs when PARP inhibition combines with homologous recombination (HR) deficiency (e.g., BRCA1/2 mutations). PARP1 loss causes SSBs to evolve into replication-associated double-strand breaks (DSBs). HR-deficient cells cannot resolve DSBs via error-free repair, leading to mitotic catastrophe [1] [4] [5]. Recent studies reveal that synthetic lethality also involves:

  • Transcription-Replication Conflicts (TRCs): Unresolved TRCs in BRCA2-deficient cells cause DNA damage when PARP1 enzymatic activity is inhibited [2].
  • cGAS-STING Pathway Activation: Cytosolic DNA from unrepaired damage stimulates interferon responses, enhancing immunogenicity [10].

Table 2: DNA Repair Pathways Involving PARP1

PathwayFunctionPARP1’s RoleLethality Trigger
Base Excision RepairFixes SSBs and base lesionsScaffold for XRCC1 recruitmentSSB accumulation → DSBs
Homologous RecombinationError-free DSB repairNot directly involvedN/A (BRCA loss required)
Non-Homologous End JoiningError-prone DSB repairCompetes with HR in deficient cellsGenomic instability

Rationale for Developing Parp1-IN-6 as a Selective PARP1 Inhibitor

Despite clinical successes, existing PARP inhibitors face challenges including PARP trapping (stable DNA-PARP complexes blocking replication) and hematological toxicity [2] [8]. Parp1-IN-6 addresses these limitations through:

  • Structural Optimization: Incorporates a quinazolin-4-one core with a 2-(4-hydroxystyryl) substituent, enhancing π-π stacking with PARP1’s Tyr907 and hydrogen bonding with Ser904/Gly863 [7]. Molecular docking shows 30-fold stronger PARP1 binding than olaparib (ΔG = -10.2 kcal/mol vs. -8.1 kcal/mol) [7].
  • Reduced Trapping Potential: Unlike talazoparib (high trapper), Parp1-IN-6 minimizes DNA-PARP1 complex stabilization, lowering cytotoxicity in non-malignant cells [8].
  • Dual Targeting: Inhibits both PARP1 and tankyrase (TNKS), suppressing HR backup pathways [7].

Preclinical data demonstrate efficacy in BRCA1-mutated TNBC models (IC₅₀ = 0.08 μM in MDA-MB-436 vs. 2.4 μM for olaparib) and synergy with chemotherapies (paclitaxel, cisplatin) in patient-derived organoids [7]. This positions Parp1-IN-6 as a next-generation agent with improved selectivity and combinatorial potential.

Properties

Product Name

Parp1-IN-6

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-3H-quinazolin-4-one

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C16H11FN2O/c17-12-5-3-4-11(10-12)8-9-15-18-14-7-2-1-6-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b9-8+

InChI Key

ZFGIVIZXCYOWBK-CMDGGOBGSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=CC=C3)F

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.